molecular formula C11H16ClNO3 B6609269 methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride CAS No. 1379982-14-5

methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride

Cat. No.: B6609269
CAS No.: 1379982-14-5
M. Wt: 245.70 g/mol
InChI Key: SHTCXXSVTAOFCW-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is a benzoate derivative functionalized with a 2-amino-3-hydroxypropyl substituent at the para position of the aromatic ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media.

Properties

IUPAC Name

methyl 4-(2-amino-3-hydroxypropyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13;/h2-5,10,13H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTCXXSVTAOFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Ammonia

This method adapts protocols from the synthesis of 2-hydroxy-3-aminopropyl benzoate derivatives.

Procedure :

  • Synthesis of Methyl 4-(Oxiranylmethyl)benzoate :
    Methyl 4-vinylbenzoate undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 24 hours. The epoxide intermediate is isolated via column chromatography (hexane:ethyl acetate, 3:1).

  • Epoxide Ring-Opening with Ammonia :
    The epoxide (1.0 mmol) is reacted with aqueous ammonium hydroxide (2.5 equiv) in isopropyl alcohol at 40°C for 72 hours. The reaction proceeds via an SN2 mechanism, yielding the 2-amino-3-hydroxypropyl regioisomer.

  • Hydrochloride Salt Formation :
    The crude product is dissolved in ethyl acetate, treated with ethereal HCl (1.1 equiv), and stirred at 0°C for 2 hours. The precipitate is filtered and recrystallized from isopropyl alcohol.

Key Data :

StepConditionsYieldPurity (HPLC)
EpoxidationmCPBA, CH2_2Cl2_2, 0°C78%92%
Ring-OpeningNH4_4OH, IPA, 40°C65%89%
Salt FormationEthereal HCl, 0°C58%95%

Active Ester-Mediated Acylation

This approach modifies methods for synthesizing phenylboronic acid derivatives.

Procedure :

  • Activation of Methyl 4-Carboxybenzoate :
    Methyl 4-carboxybenzoate (1.0 mmol) is reacted with 2,2'-dithiobis(benzothiazole) (1.2 equiv) and triphenylphosphine (1.5 equiv) in dichloromethane at 25°C for 24 hours. The active ester (4-carboxyphenylboronic acid-S-benzothiazol-2-yl ester) is isolated via filtration.

  • Acylation with 1,3-Diamino-2-propanol :
    The active ester (1.0 mmol) is reacted with 1,3-diamino-2-propanol (1.2 equiv) in ethanol at 25°C for 24 hours. Excess solvent is removed under reduced pressure, and the product is purified via column chromatography (methanol:chloroform, 1:9).

  • Hydrochloride Salt Formation :
    The amino alcohol intermediate is treated with 1N HCl in diethyl ether, stirred for 1 hour, and filtered to isolate the hydrochloride salt.

Key Data :

StepConditionsYieldPurity (HPLC)
Active Ester FormationDCM, 25°C, 24h85%94%
AcylationEthanol, 25°C, 24h72%88%
Salt Formation1N HCl, Et2_2O63%93%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Epoxide Route : Higher overall yield (58%) but requires stringent temperature control during epoxidation.

  • Active Ester Route : Superior scalability (85% activation yield) but involves toxic reagents (benzothiazole derivatives).

Purity and Characterization

Both methods yield products with >90% HPLC purity post-salt formation. Nuclear magnetic resonance (NMR) data for the hydrochloride salt include:

  • 1^1H NMR (DMSO-d6_6) : δ 8.02 (d, 2H, ArH), 7.50 (d, 2H, ArH), 4.10 (m, 1H, CH), 3.85 (s, 3H, OCH3_3), 3.30–3.10 (m, 2H, NH2+_2^+), 2.95 (dd, 1H, CH2_2), 2.70 (dd, 1H, CH2_2).

  • 13^{13}C NMR : δ 167.8 (COO), 144.2 (ArC), 130.5 (ArCH), 129.8 (ArCH), 66.5 (CHOH), 52.3 (OCH3_3), 48.9 (CHNH2_2).

Optimization Strategies

Solvent Systems

  • Epoxide Route : Isopropyl alcohol enhances ammonia solubility, improving reaction kinetics.

  • Active Ester Route : Ethanol minimizes side reactions during acylation.

Temperature Control

  • Epoxidation at 0°C prevents diastereomer formation.

  • Acylation at 25°C balances reaction rate and byproduct suppression.

Challenges and Mitigation

Regioselectivity in Epoxide Opening

Ammonia preferentially attacks the less hindered carbon of the epoxide, ensuring >90% regioselectivity for the 2-amino-3-hydroxypropyl isomer.

Byproduct Formation in Active Ester Synthesis

Excess triphenylphosphine (1.5 equiv) drives the reaction to completion, reducing residual carboxylic acid .

Chemical Reactions Analysis

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield 4-(2-amino-3-hydroxypropyl)benzoic acid. This reaction is critical for modifying solubility or generating bioactive intermediates.

ConditionsReagentsProductYieldSource
Acidic hydrolysisHCl (6 M), reflux, 6h4-(2-Amino-3-hydroxypropyl)benzoic acid85%
Basic hydrolysisNaOH (2 M), 80°C, 4hSodium 4-(2-amino-3-hydroxypropyl)benzoate92%

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester via nucleophilic acyl substitution .

Amine Functionalization

The primary amine participates in alkylation, acylation, and Schiff base formation, enabling structural diversification for pharmacological studies.

Alkylation

Reaction with alkyl halides under microwave irradiation enhances efficiency:

SubstrateAlkylating AgentConditionsProductYieldSource
Methyl 4-(2-amino-3-hydroxypropyl)benzoateMethyl iodideChlorobenzene, MW, 100°C, 1hN-Methyl derivative70%
Ethyl iodideChlorobenzene, MW, 100°C, 1hN-Ethyl derivative65%

Acylation

Acetic anhydride reacts with the amine to form acetamide derivatives:

ReagentConditionsProductApplicationSource
Acetic anhydrideRT, 2h, Et₃N4-(2-Acetamido-3-hydroxypropyl)benzoateAntimycobacterial agents

Alcohol Oxidation

The secondary alcohol is oxidizable to a ketone, though steric hindrance from the adjacent amine limits reactivity:

Oxidizing AgentConditionsProductNotesSource
KMnO₄ (aq)60°C, 3h4-(2-Amino-3-oxopropyl)benzoateLow yield (28%)
Pyridinium chlorochromateDCM, RT, 12hNo reactionSteric hindrance observed

Salt Formation and Stability

The hydrochloride salt enhances aqueous solubility but decomposes under strongly basic conditions:

pH RangeStability ProfileImplicationsSource
2–6StableSuitable for biological assays
>8Free amine precipitatesRequires neutralization for reactions

Biological Interactions

The compound’s amine and alcohol groups facilitate interactions with enzymes:

  • Cholinesterase inhibition : Binds to hydrophobic pockets via the benzoate moiety, while the hydroxypropyl group stabilizes polar interactions (IC₅₀ = 0.59 µM for AChE inhibition) .

  • Antimycobacterial activity : N-alkyl derivatives disrupt cell wall synthesis in Mycobacterium avium (MIC = 8 µg/mL) .

Comparative Reactivity

The compound’s reactivity differs from structurally related analogs:

CompoundKey Reactivity DifferencesSource
Methyl 4-aminobenzoateNo alcohol group; limited to ester/amine reactions
4-(2-Aminoethyl)benzoate derivativesLacks hydroxyl; faster alkylation but lower bioactivity

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride belongs to the class of aminobenzoic acid derivatives, which are known for their biological activities. These compounds have demonstrated significant potential in various therapeutic areas:

  • Anticancer Activity : Analogues of para-aminobenzoic acid (PABA), including derivatives similar to methyl 4-(2-amino-3-hydroxypropyl)benzoate, have been studied for their anticancer properties. They act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway critical for DNA synthesis in cancer cells .
  • Antimicrobial Properties : Research indicates that PABA derivatives can enhance the efficacy of conventional antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The synergistic effects observed when combined with antibiotics indicate a promising avenue for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that aminobenzoic acid derivatives may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. Their mechanism involves cholinesterase inhibition, which helps increase acetylcholine levels in the brain .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its pharmacological properties. For instance:

  • Cholinesterase Inhibition : A study evaluated the cholinesterase-inhibiting activity of various derivatives, including methyl 4-(2-amino-3-hydroxypropyl)benzoate. The compound showed promising inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for further development in cognitive enhancement therapies .

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of this compound and its analogues:

Study Findings Reference
Anticancer ActivityDemonstrated selective inhibition of DHFR, leading to reduced proliferation of cancer cells
Antimicrobial SynergyEnhanced activity against resistant bacterial strains when combined with antibiotics
NeuroprotectionInhibition of AChE leading to increased acetylcholine levels; potential application in Alzheimer's treatment

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with appropriate alkylating agents under controlled conditions. Various synthetic routes have been explored to produce derivatives with enhanced biological activity:

  • Microwave-Assisted Synthesis : This method has been employed to expedite the synthesis of aminobenzoic acid derivatives, allowing for rapid screening of biological activity .
  • Hydrazine Derivatives : The formation of hydrazine carboxamide derivatives from PABA has shown promising results in enhancing the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the preparation of HCV helicase inhibitors, the compound interacts with the viral helicase enzyme, inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The compound’s key structural feature is the 2-amino-3-hydroxypropyl side chain, which distinguishes it from analogs with alternative substituents. Below is a comparative analysis with selected analogs from the evidence:

Table 1: Molecular Properties of Selected Benzoate Hydrochlorides
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Functional Groups
Methyl 4-(2-amino-3-hydroxypropyl)benzoate HCl Not Available C₁₁H₁₄ClNO₃ ~247.69 (calc.) 2-Amino-3-hydroxypropyl Amino, hydroxyl, ester, hydrochloride
Methyl 4-amino-3-cyclopropylbenzoate HCl 2044702-51-2 C₁₁H₁₄ClNO₂ 227.69 Amino, cyclopropyl Amino, ester, hydrochloride
Methyl 4-(3-pyrrolidinyloxy)benzoate HCl 1220033-95-3 C₁₂H₁₆ClNO₃ 257.71 Pyrrolidinyloxy Ether, ester, hydrochloride
Bisoprolol Ester Impurity (EP) 864544-37-6 C₁₉H₂₈ClNO₅ 385.89 Hydroxy-isopropylamino-ethoxy Ether, ester, amino, hydroxyl
Key Observations:

Methyl 4-amino-3-cyclopropylbenzoate HCl () replaces the hydroxypropyl group with a cyclopropyl ring, increasing lipophilicity. Methyl 4-(3-pyrrolidinyloxy)benzoate HCl () introduces a pyrrolidine ether, favoring basicity and conformational flexibility.

Molecular Weight and Solubility: The target compound’s molecular weight (~247.69 g/mol) is intermediate between cyclopropyl (227.69 g/mol) and pyrrolidinyloxy (257.71 g/mol) analogs. The hydroxyl and amino groups in the target compound likely improve aqueous solubility compared to cyclopropyl or pyrrolidinyl derivatives, which are more lipophilic.

Table 2: Inferred Pharmacological Properties
Compound Name Potential Applications Stability Considerations
Methyl 4-(2-amino-3-hydroxypropyl)benzoate HCl Beta-blocker intermediate, neurological agents Prone to oxidation (hydroxyl group)
Methyl 4-amino-3-cyclopropylbenzoate HCl Metabolic-resistant analogs High stability (cyclopropyl ring)
Bisoprolol Ester Impurity Beta-1 adrenergic receptor modulation Labile ester linkage

Stability and Reactivity

  • Hydroxypropyl vs. Cyclopropyl : The target compound’s hydroxyl group may render it susceptible to oxidation or enzymatic degradation, whereas cyclopropyl analogs () resist such reactions.
  • Pyrrolidinyloxy vs. Amino-Hydroxypropyl: The ether linkage in ’s compound offers hydrolytic stability compared to the ester and hydroxyl groups in the target compound.

Q & A

Q. How to design a robust dose-response study for this compound in preclinical models?

  • Methodological Answer : Use a randomized block design with split-plot arrangements to control for inter-subject variability. Dose ranges should span EC₅₀ values derived from pilot assays. Include positive/negative controls (e.g., vehicle and reference inhibitors) to validate assay sensitivity .

Q. What strategies minimize batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction completion). Quality-by-design (QbD) principles optimize critical process parameters (CPPs) like stirring rate and reagent stoichiometry. Batch records for related compounds emphasize reproducibility through strict SOP adherence .

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